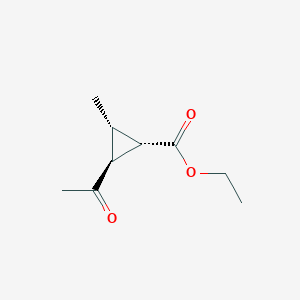
Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1R,2R,3R)-rel-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1R,2R,3R)-rel- is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1R,2R,3R)-rel-)-rel- is not well understood. However, studies have suggested that it may act as a ligand for certain receptors or enzymes, leading to various physiological effects.
Effets Biochimiques Et Physiologiques
Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1R,2R,3R)-rel-)-rel- has been shown to exhibit various biochemical and physiological effects. It has been reported to have anti-inflammatory and analgesic properties, as well as antitumor activity. It has also been shown to modulate the immune system and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1R,2R,3R)-rel-)-rel- is its high yield synthesis method, which makes it easily accessible for laboratory experiments. However, its mechanism of action is not well understood, and further research is needed to fully elucidate its effects.
Orientations Futures
There are several future directions for research on Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1R,2R,3R)-rel-)-rel-. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to understand its mechanism of action and to identify potential targets for drug development. Finally, research on the synthesis of novel derivatives of this compound may lead to the discovery of new drugs with improved efficacy and safety profiles.
Conclusion:
Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1R,2R,3R)-rel-)-rel- is a synthetic compound with potential applications in various fields of scientific research. Its high yield synthesis method and diverse range of biochemical and physiological effects make it an attractive target for further investigation. However, its mechanism of action is not well understood, and further research is needed to fully elucidate its effects and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1R,2R,3R)-rel-)-rel- involves the reaction of 2-acetyl-3-methylcyclopropanecarboxylic acid with ethyl chloroformate in the presence of triethylamine. This process results in the formation of the desired compound with a yield of 70-80%.
Applications De Recherche Scientifique
Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1R,2R,3R)-rel-)-rel- has potential applications in various fields of scientific research. It has been used as a building block in the synthesis of various natural products, such as (+)-solenopsin A and (-)-hyacinthacine A2. It has also been used in the synthesis of chiral cyclopropane-containing drugs, including the antiviral agent TMC-125 and the anticancer agent tesetaxel.
Propriétés
Numéro CAS |
189628-51-1 |
|---|---|
Nom du produit |
Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1R,2R,3R)-rel- |
Formule moléculaire |
C9H14O3 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
ethyl (1S,2S,3S)-2-acetyl-3-methylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-4-12-9(11)8-5(2)7(8)6(3)10/h5,7-8H,4H2,1-3H3/t5-,7+,8-/m0/s1 |
Clé InChI |
XCNQVEKFJRXTMJ-ARDNSNSESA-N |
SMILES isomérique |
CCOC(=O)[C@H]1[C@H]([C@@H]1C(=O)C)C |
SMILES |
CCOC(=O)C1C(C1C(=O)C)C |
SMILES canonique |
CCOC(=O)C1C(C1C(=O)C)C |
Synonymes |
Cyclopropanecarboxylic acid, 2-acetyl-3-methyl-, ethyl ester, (1R,2R,3R)-rel- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



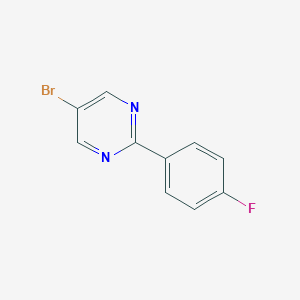
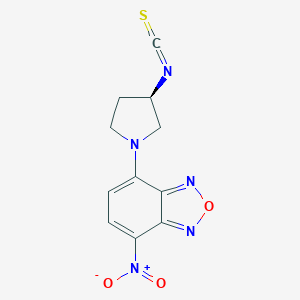
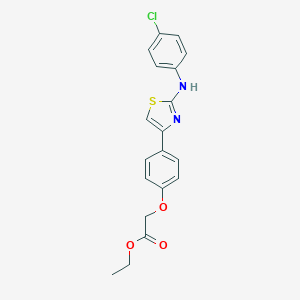
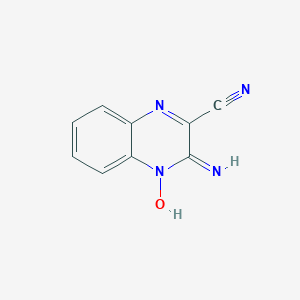
![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B69492.png)
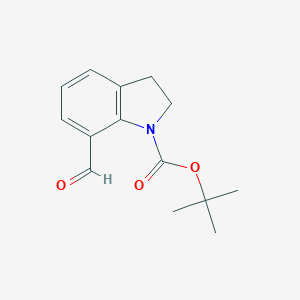
![4-[(1E)-1-Buten-1-yl]-1-ethoxy-2-methoxybenzene](/img/structure/B69498.png)
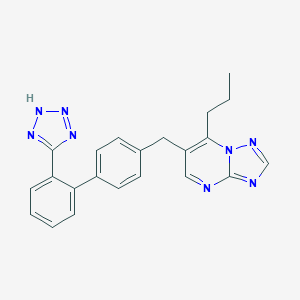
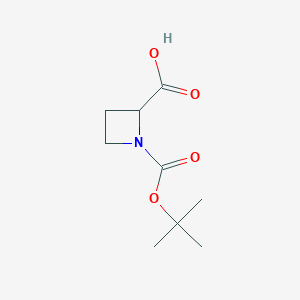
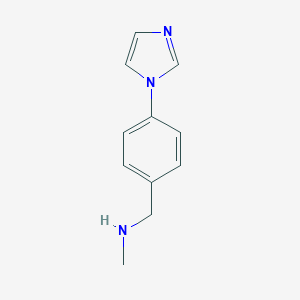
![3-[(2S)-1-methylpyrrolidin-2-yl]-3-oxopropanenitrile](/img/structure/B69510.png)
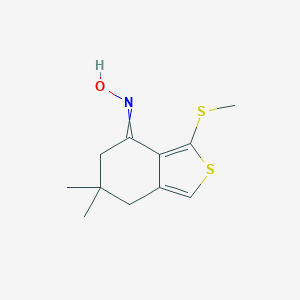
![Heptanamide, 7-[(4'-cyano[1,1'-biphenyl]-4-yl)oxy]-N-hydroxy-](/img/structure/B69514.png)
![3-[(([1-(3,4-Dichlorophenyl)ethylidene]amino)oxy)methyl]benzoic acid](/img/structure/B69517.png)